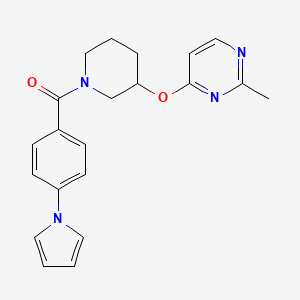

(4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Description

The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is a methanone derivative featuring a bifunctional aromatic scaffold. Its structure comprises:

Properties

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-16-22-11-10-20(23-16)27-19-5-4-14-25(15-19)21(26)17-6-8-18(9-7-17)24-12-2-3-13-24/h2-3,6-13,19H,4-5,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEONUOGULPNVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, the initial step involves the preparation of the core pyrrole and piperidine components. The reaction typically starts with the condensation of a 1H-pyrrole derivative with a phenyl halide under basic conditions, forming the pyrrol-phenyl intermediate. Subsequently, this intermediate undergoes nucleophilic substitution with a piperidine derivative that has been functionalized with a pyrimidin-4-yloxy group, using a suitable base and solvent like DMF or DMSO.

Industrial Production Methods

Scaling up the production for industrial purposes involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry techniques, employing fixed-bed reactors and high-throughput screening, can be applied to enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like PCC or DMP in mild conditions.

Reduction: : Hydrogenation in the presence of palladium on carbon catalyst.

Substitution: : Halogenation reactions using reagents like NBS or bromine under controlled temperatures.

Major Products Formed

The primary products formed from these reactions include substituted derivatives with altered electronic properties, facilitating further functionalization or incorporation into more complex molecular architectures.

Scientific Research Applications

Pharmacological Properties

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including receptors involved in neurological and psychiatric disorders.

Table 1: Pharmacological Studies of the Compound

Case Study: Anxiolytic Effects

A notable study demonstrated that derivatives similar to this compound exhibited anxiolytic-like effects in mouse models. The study utilized the mouse tail suspension test and neonatal ultrasonic vocalization test to assess the efficacy of the compound in reducing anxiety-like behaviors, indicating its potential use as an anxiolytic drug .

Neuropharmacology

The compound's structural features suggest it could serve as a lead for developing new neuropharmacological agents. Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions like depression and anxiety.

Table 2: Neuropharmacological Applications

| Application Area | Potential Use | Evidence |

|---|---|---|

| Depression | Antidepressant agent | Behavioral assays in animal models |

| Anxiety | Anxiolytic properties | Pharmacological evaluations |

Material Science

Beyond pharmacological applications, this compound may also find utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Table 3: Material Science Applications

| Application Area | Potential Use | Evidence |

|---|---|---|

| OLED technology | Light-emitting materials | Synthesis of derivatives for electronic applications |

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism involves binding to active sites on enzymes or receptors, modulating their activity. For instance, the pyrrole and piperidine moieties may facilitate binding through hydrogen bonding and hydrophobic interactions, while the pyrimidin-4-yloxy group enhances the compound's overall affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous methanone derivatives documented in recent literature.

Table 1: Structural and Functional Comparison of Methanone Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The target compound’s 2-methylpyrimidinyloxy group may improve target selectivity compared to the nitro group in CAS 69001-69-0, which could induce nonspecific redox interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling pyrrole to phenyl via Ullmann or Buchwald-Hartwig reactions) and Mitsunobu reactions for ether formation . This contrasts with compound 51d, which requires sulfonylation and multi-step pyridopyrimidinone assembly .

Pharmacokinetic Considerations :

- The pyrrole moiety in the target compound may reduce metabolic stability compared to indole-containing analogs (e.g., 3a), as pyrroles are prone to oxidative degradation .

Structural Flexibility vs. Rigidity :

- The target compound’s piperidine ring provides conformational adaptability, unlike the rigid dihydropyrazole in 3a, which could restrict binding to flat enzyme active sites .

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , often referred to by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.43 g/mol. Its structure features a pyrrole ring, a phenyl group, and a piperidine moiety, which contribute to its diverse biological interactions.

Research indicates that the compound may function as an enzyme inhibitor or bioactive agent . The presence of the pyrimidine and piperidine groups suggests potential interactions with various biological targets, including enzymes involved in metabolic pathways and receptors implicated in disease processes.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antitumor properties . For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that the compound's analogs effectively inhibited the growth of breast cancer cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro assays revealed that it could downregulate pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations indicate that this compound may possess antimicrobial activity against certain bacterial strains. The structural features allow it to interact with microbial cell membranes or metabolic pathways, leading to inhibition of growth .

Case Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer effects of derivatives of this compound in MCF-7 and MDA-MB-231 breast cancer cell lines. The study utilized various concentrations to assess cytotoxicity and reported significant reductions in cell viability at higher doses, indicating strong potential for further development as an anticancer therapeutic .

Case Study 2: Inflammatory Response Modulation

In another study, researchers explored how this compound modulates inflammatory responses in animal models. The results demonstrated a marked decrease in edema formation and leukocyte infiltration in treated subjects compared to controls, supporting its role as a therapeutic agent for inflammatory conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that while many share similar pharmacological profiles, this compound exhibits unique reactivity due to its specific functional groups. This uniqueness may enhance its selectivity for certain biological targets compared to other derivatives.

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Compound A | C21H22N4O2 | Antitumor |

| Compound B | C22H24N4O2 | Anti-inflammatory |

| Compound C | C20H20N4O3 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.